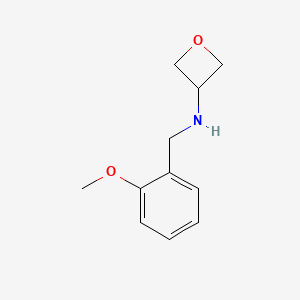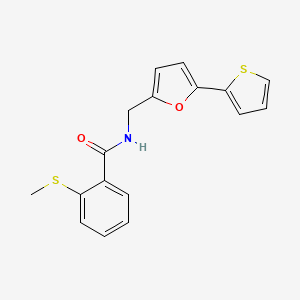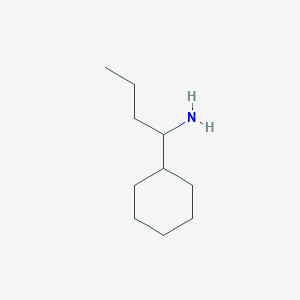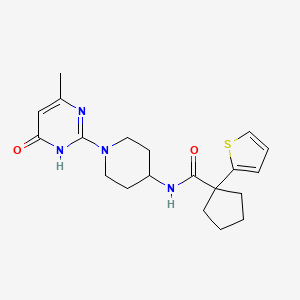
4-(N-BOC-N-Propylamino)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(N-BOC-N-Propylamino)phenylboronic acid” is a chemical compound with the CAS Number: 2377608-47-2 . It has a molecular weight of 279.14 . The IUPAC name for this compound is (4-((tert-butoxycarbonyl)(propyl)amino)phenyl)boronic acid . It is used in laboratory chemicals .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H22BNO4/c1-5-10-16(13(17)20-14(2,3)4)12-8-6-11(7-9-12)15(18)19/h6-9,18-19H,5,10H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 279.14 . It’s a solid at room temperature . The melting point is 199-204 °C (dec.) (lit.) .Wissenschaftliche Forschungsanwendungen
Catalysis
Phenylboronic acids are utilized as catalysts in chemical synthesis, offering efficient pathways for the formation of amides from carboxylic acids and amines. For instance, certain phenylboronic acids catalyze dehydrative amidation, enabling the synthesis of peptides through a mechanism that prevents the coordination of amines, thus accelerating amidation reactions (Wang, Lu, & Ishihara, 2018).
Diagnostic Applications
In diagnostics, phenylboronic acid derivatives are employed for the selective recognition of saccharides, which is critical for glucose sensors and the detection of glycoconjugates on cell surfaces. This unique chemistry enables the development of conjugatable forms of boronic acids used in oligomeric receptors and sensors, leveraging multivalency effects for selective recognition (Dowlut & Hall, 2006).
Therapeutic Applications
Phenylboronic-acid-modified nanoparticles have been investigated as antiviral therapeutics, demonstrating potential as viral entry inhibitors. This application showcases the novel use of boronic acid functionalized nanoparticles in bioassay platforms for studying the inhibition of virus infectivity, offering insights into antiviral strategies (Khanal et al., 2013).
Material Science
Boronic acid groups incorporated into polymers enhance gene transfection capabilities, indicating significant improvements in gene delivery efficiency. This application highlights the role of boronic acid functionalities in facilitating cell uptake and DNA condensation, promising advancements in gene therapy (Peng, Chen, Zhong, & Zhuo, 2010).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in these targets .
Mode of Action
Boronic acids, including 4-(N-BOC-N-Propylamino)phenylboronic acid, can form reversible covalent bonds with hydroxyl groups in their targets, potentially altering the function of these targets .
Biochemical Pathways
Result of Action
As a boronic acid, it may interact with various biological targets and potentially alter their function .
Action Environment
Factors such as ph and temperature can generally affect the stability and activity of boronic acids .
Eigenschaften
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxycarbonyl-propylamino]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO4/c1-5-10-16(13(17)20-14(2,3)4)12-8-6-11(7-9-12)15(18)19/h6-9,18-19H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWQBZOIHHLYAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N(CCC)C(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Benzo[d]thiazol-2-ylamino)propanoic acid hydrochloride](/img/structure/B2701695.png)
![2-((6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2701696.png)
![1-[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2701697.png)

![2-cyano-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2701700.png)
![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2701701.png)
![1-(1-Acetyl-1,4-diazaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2701702.png)





![Tert-butyl 2-(6-chloropyridazine-3-carbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2701714.png)
![2-[[5-cyano-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2701718.png)